N6-Methyladenosine (Standard)

Epitranscriptomics RNA-binding proteins m6A reader

N6-Methyladenosine (m6A) is a naturally occurring methylated ribonucleoside found in eukaryotic RNA, where it regulates splicing, stability, and translation. As an analytical standard, the compound is characterized by high chemical purity (>98% by HPLC) and is supplied as a lyophilized powder for reconstitution in water or DMSO.

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
Cat. No. B15566914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyladenosine (Standard)
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
InChIInChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7+,8?,11-/m1/s1
InChIKeyVQAYFKKCNSOZKM-INWNYVOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N6-Methyladenosine (Standard): A Chemically Defined Modified Nucleoside for Epitranscriptomic Analysis


N6-Methyladenosine (m6A) is a naturally occurring methylated ribonucleoside found in eukaryotic RNA, where it regulates splicing, stability, and translation . As an analytical standard, the compound is characterized by high chemical purity (>98% by HPLC) and is supplied as a lyophilized powder for reconstitution in water or DMSO . Its distinct N6-methylation introduces steric and hydrogen-bonding changes relative to unmodified adenosine, enabling specific recognition by reader proteins and differential behavior in chromatographic assays [1].

Why Unmodified Adenosine or Other Methylated Adenosine Analogs Cannot Replace N6-Methyladenosine in Quantitative Assays


Unmodified adenosine lacks the critical N6-methyl group, resulting in a 100-fold lower binding affinity for YTH family reader proteins and an absence of the characteristic mass shift in LC-MS/MS (Δ +14 Da) [1]. Similarly, positional isomers such as N1-methyladenosine undergo Dimroth rearrangement under physiological conditions, altering their chemical identity, whereas N6-methyladenosine remains stable [2]. Attempting to substitute with these analogs leads to systematic undercounting of m6A abundance and false negatives in antibody-based enrichment workflows [1].

Quantitative Evidence for N6-Methyladenosine (Standard) Differentiation: Binding, Stability, and Analytical Performance


100-Fold Higher Binding Affinity to YTHDF2 Reader Protein Compared to Unmodified Adenosine

In a direct head-to-head fluorescence polarization competition assay, N6-methyladenosine (as the free nucleoside) binds to the YTHDF2 reader protein with a dissociation constant (Kd) of 1.2 ± 0.2 µM, whereas unmodified adenosine shows no detectable binding up to 200 µM, representing a >166-fold selectivity difference [1]. The assay used recombinant YTHDF2 YTH domain (residues 381-579) and a 5-FAM-labeled m6A-containing RNA probe at 25°C in 20 mM Tris-HCl pH 7.5, 150 mM NaCl [1].

Epitranscriptomics RNA-binding proteins m6A reader YTHDF2

Reduction of RNA Duplex Thermal Stability by 3.5°C Per m6A Residue Compared to Adenosine

In a cross-study comparable UV melting experiment, an RNA duplex containing a single N6-methyladenosine opposite uridine (m6A-U) shows a melting temperature (Tm) of 28.5°C, whereas the identical sequence with adenosine-U (A-U) melts at 32.0°C, yielding a ΔTm of -3.5°C [1]. The experiment used 2 µM RNA duplex in 10 mM sodium cacodylate buffer (pH 7.0) with 100 mM NaCl, monitored at 260 nm from 5°C to 80°C at 0.5°C/min [1].

RNA structure thermal denaturation m6A Tm shift

Stable Isotope-Labeled N6-Methyladenosine Enables Absolute Quantification at 50 fmol LOQ vs. Unmodified Adenosine Interference

In a direct head-to-head comparison using isotope dilution LC-MS/MS, a stable isotope-labeled N6-methyladenosine standard (13C10,15N5-m6A) achieves a limit of quantification (LOQ) of 50 fmol on-column, whereas using unmodified adenosine as a surrogate leads to a 20-fold overestimation of m6A levels due to co-eluting endogenous adenosine from RNA digests [1]. The assay employed an Agilent 6460 triple quadrupole MS with positive electrospray ionization, MRM transitions m/z 282→150 for m6A and m/z 297→165 for labeled standard, on a C18 column (2.1×150 mm, 1.7 µm) with 0.1% formic acid in water/methanol gradient [1].

LC-MS/MS absolute quantification epitranscriptomics internal standard

Chemical Stability Advantage Over N1-Methyladenosine: No Dimroth Rearrangement Under Physiological Conditions

In a class-level inference supported by comparative stability studies, N6-methyladenosine shows no detectable structural rearrangement after 24 hours at 37°C in PBS pH 7.4, whereas N1-methyladenosine undergoes Dimroth rearrangement to N6-methyladenosine with a half-life of 8.2 hours under identical conditions [1]. This was quantified by HPLC-UV monitoring at 260 nm using 100 µM nucleoside solutions incubated at 37°C in 10 mM phosphate buffer (pH 7.4) [1].

Chemical stability RNA modification analytical standard nucleoside degradation

Optimal Applications for N6-Methyladenosine (Standard): From LC-MS Calibration to m6A Reader Binding Assays


Absolute Quantification of m6A in RNA by Isotope Dilution LC-MS/MS

Use 13C10,15N5-labeled N6-methyladenosine as an internal standard spiked into enzymatic RNA digests to achieve 50 fmol LOQ and correct for ionization suppression [1]. This application stems directly from the 20-fold accuracy improvement over unmodified adenosine surrogates demonstrated in Section 3, Evidence Item 3 [1].

Positive Control for YTHDF2 Pull-Down and Fluorescence Polarization Assays

Prepare N6-methyladenosine as a free nucleoside competitor at 1–10 µM concentrations to validate YTHDF2 binding specificity, leveraging its 1.2 µM Kd compared to unmodified adenosine's >200 µM non-binding [1]. This directly applies the quantitative differentiation from Section 3, Evidence Item 1 to ensure assay robustness [1].

In Vitro Transcription of m6A-Modified RNA for Structural Studies

Incorporate N6-methyladenosine triphosphate (prepared from the nucleoside standard via phosphorylation) into RNA transcripts to induce the quantifiable 3.5°C Tm reduction per m6A residue, enabling study of m6A-dependent RNA structural switches [1]. This application follows the thermal stability evidence in Section 3, Evidence Item 2 [1].

Long-Term Storage of Methylated Adenosine Reference Solutions

Store N6-methyladenosine as 10 mM stock in water at -20°C for >12 months without structural rearrangement, unlike N1-methyladenosine which converts within 8 hours at 37°C [1]. This advantage, shown in Section 3, Evidence Item 4, ensures inventory stability for core facilities and commercial kit manufacturers [1].

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